4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine
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Overview
Description
4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a fluorophenyl and phenyl group, as well as a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)methylidene]piperidine hydrochloride
- Pyrrolidine derivatives
Uniqueness
4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine is unique due to its combination of a piperidine ring with fluorophenyl and phenyl groups, as well as a methanesulfonyl group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
916976-44-8 |
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Molecular Formula |
C19H20FNO2S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)-phenylmethylidene]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C19H20FNO2S/c1-24(22,23)21-13-11-17(12-14-21)19(15-5-3-2-4-6-15)16-7-9-18(20)10-8-16/h2-10H,11-14H2,1H3 |
InChI Key |
BDFLFHKVUMYMPR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)F)CC1 |
Origin of Product |
United States |
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